Myristamidopropylamine oxide
Description
Overview of Fatty Amine Oxides in Surfactant Chemistry
Fatty amine oxides represent a specific class of surfactants derived from fatty amines, which are nitrogen-containing organic compounds with long hydrocarbon chains. whamine.comalfa-chemistry.com These compounds are synthesized through the oxidation of tertiary amines. researchgate.net The resulting amine oxide group (R₃N⁺-O⁻) imparts unique properties to the molecule, acting as a non-ionic surfactant in neutral and alkaline conditions and as a cationic surfactant in acidic environments. atamanchemicals.com This pH-dependent behavior, along with their compatibility with other surfactant types, makes them versatile ingredients in various industrial and commercial products. smolecule.comatamanchemicals.com Fatty amine oxides are known for their excellent foaming, emulsifying, and cleaning capabilities. atamanchemicals.comsurfactant.top
Structural Characteristics and Zwitterionic Nature of Myristamidopropylamine Oxide
This compound is chemically designated as N,N-dimethyl-3-(tetradecanoylamino)propan-1-amine oxide. nih.gov Its molecular formula is C₁₉H₄₀N₂O₂. smolecule.com The structure features a hydrophobic C14 alkyl tail (myristyl group) and a hydrophilic polar headgroup. smolecule.com This amphiphilic nature is fundamental to its surfactant properties.
The zwitterionic character of this compound arises from the presence of a positively charged quaternary ammonium (B1175870) group and a negatively charged oxygen atom within the same molecule. This dual charge allows it to interact favorably with both anionic and cationic components in a formulation, contributing to its broad compatibility. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₄₀N₂O₂ smolecule.com |
| Molecular Weight | 328.53 g/mol surfactant.top |
| Appearance | Colorless to pale yellow liquid surfactant.top |
| Solubility in Water | Soluble surfactant.top |
| Log Kow (estimated) | 4.62 thegoodscentscompany.com |
| Boiling Point (estimated) | 580.87 °C thegoodscentscompany.com |
| Melting Point (estimated) | 250.38 °C thegoodscentscompany.com |
| Vapor Pressure (estimated) | 8.21E-013 mm Hg @ 25 °C thegoodscentscompany.com |
Current Research Frontiers and Emerging Areas for this compound
Current research is actively exploring new applications and a deeper understanding of this compound and related amine oxides. One area of focus is their potential as adjuvants in antimicrobial chemotherapy. mdpi.com Studies are investigating how these surfactants can work synergistically with antibiotics to combat multidrug-resistant bacteria. mdpi.com
Furthermore, the self-assembly of amine oxide surfactants into different aggregate structures, such as micelles and gels, is a subject of ongoing investigation. nih.gov The ability to control these structures by modifying the molecular architecture, for instance, by altering the length of the alkyl chain or the spacer between functional groups, opens up possibilities for designing novel materials with specific rheological properties. nih.gov The development of "green" and environmentally friendly synthesis methods for amine oxides, often utilizing raw materials from vegetable and animal fats, is another significant research direction, driven by the demand for sustainable chemical processes. sciforum.net
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(tetradecanoylamino)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2,3)23/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKKUQZFWYBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042453 | |
| Record name | N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67806-10-4 | |
| Record name | Myristoylamidopropyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67806-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)tetradecanamide-N-oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067806104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.065 | |
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| Record name | MYRISTAMIDOPROPYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HSF539C9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways and Methodologies for Myristamidopropylamine Oxide
Multi-step Synthetic Routesbenchchem.comsmolecule.com
The production of Myristamidopropylamine Oxide is typically accomplished via a two-step chemical synthesis. The initial step involves the formation of an amidoamine intermediate, which is subsequently converted to the final amine oxide product through an oxidation reaction. smolecule.com
The first stage in the synthesis is the creation of the precursor, N-[3-(dimethylamino)propyl]myristamide, which is also known as Myristamidopropyl Dimethylamine (B145610). cir-safety.orgcir-safety.org This reaction is an amidization, specifically a condensation reaction, between a fatty acid and an amine. cir-safety.orgcir-safety.org The primary reactants are myristic acid and 3-dimethylaminopropylamine (B130723) (DMAPA). cir-safety.orgcir-safety.org This process is generally conducted under acidic or alkaline conditions at elevated temperatures, typically ranging from over 75°C to 175°C. cir-safety.orgcir-safety.org The reaction is designed to be efficient, often resulting in high yields of the desired amidoamine intermediate, which can be 98-99% pure. cir-safety.org The primary impurity of concern from this step is any unreacted 3-dimethylaminopropylamine (DMAPA). cir-safety.orgcir-safety.org
Table 1: Reactants in Precursor Synthesis
| Reactant | Chemical Formula | Role |
|---|---|---|
| Myristic Acid (Tetradecanoic acid) | C₁₄H₂₈O₂ | Fatty acid source |
The second and final major step is the oxidation of the tertiary amine group on the Myristamidopropyl Dimethylamine intermediate. smolecule.com This conversion transforms the tertiary amine into an N-oxide, resulting in the formation of this compound. This step is critical as it imparts the zwitterionic character to the molecule, which is fundamental to its function as a surfactant.
The oxidation of the amidoamine intermediate is achieved using specific oxidizing agents under controlled conditions. The reaction is carefully managed, often at moderate temperatures, to ensure the selective oxidation of the tertiary amine and to prevent over-oxidation or degradation of the molecule. Common oxidizing agents employed for this conversion include hydrogen peroxide, peracids (like peracetic acid), and ozone. smolecule.com The choice of agent and the precise reaction conditions are key to achieving a high yield of the final product.
Table 2: Common Oxidizing Agents
| Oxidizing Agent | Chemical Formula |
|---|---|
| Hydrogen Peroxide | H₂O₂ |
| Peracetic Acid | C₂H₄O₃ |
Oxidation Methodologies: Conversion of Tertiary Amine to Amine Oxide
Industrial-Scale Synthesis Considerationsbenchchem.com
When scaling the synthesis of this compound for industrial production, several factors are taken into account to ensure efficiency, purity, and safety. The process is conducted in large-scale chemical reactors where reaction parameters can be precisely controlled. Key considerations include managing the heat generated during the amidation and oxidation reactions and carefully monitoring the oxidation step to avoid the formation of by-products from over-oxidation. The goal is to maximize yield and ensure the final product meets stringent purity standards for commercial use. The synthesis is considered a clean process with minimal by-products. cir-safety.org
Purity Validation and Characterization in Synthesisbenchchem.com
To ensure the quality and structural integrity of synthesized this compound, a suite of advanced analytical techniques is employed for its characterization and purity validation. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a primary method used to confirm the molecular weight of the compound and to identify and quantify any impurities. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is utilized to confirm the precise molecular structure, paying special attention to the N-oxide moiety that is crucial to the compound's identity and function.
Table 3: Analytical Techniques for Purity and Characterization
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity validation and impurity detection. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
Chemical Reactivity and Transformation of Myristamidopropylamine Oxide
Fundamental Reaction Types
Myristamidopropylamine oxide's reactivity is characteristic of aliphatic amine oxides, involving transformations at the N-oxide group and adjacent carbon atoms. The polarity of the N-O bond, correctly represented as R₃N⁺-O⁻, dictates its behavior as a nucleophile and its susceptibility to various reagents.
While this compound is itself a product of the oxidation of its corresponding tertiary amine (Myristamidopropylamine), it can undergo further oxidation under specific, more rigorous conditions. The nature of the products derived from these reactions is dependent on the oxidant used and the reaction environment.
Common oxidizing agents used for the synthesis of amine oxides, such as hydrogen peroxide (H₂O₂), peracids (like peracetic acid), and ozone (O₃), can, under forcing conditions, lead to degradation or further transformation of the molecule. smolecule.comresearchgate.net The reaction with ozone, for instance, can lead to a variety of products including nitroalkanes and dealkylated amines, arising from the complex reaction pathways initiated by the electrophilic attack of ozone on the amine oxide. researchgate.net
Further controlled oxidation can also be a pathway to generate other functional groups, though this is less common for simple aliphatic amine oxides compared to their primary and secondary amine precursors which can yield nitrones and hydroxylamines. researchgate.net
Table 1: Products of this compound Oxidation
| Oxidizing Agent | Reaction Conditions | Major Derived Products |
|---|---|---|
| Ozone (O₃) | Varies | Nitroalkanes, Dealkylated amines |
Substitution reactions involving this compound are less common than for other functional groups but are mechanistically significant. A key reaction in this category is the Polonovski reaction, which facilitates the dealkylation of tertiary amine oxides. rsc.org This reaction is typically initiated by activating the N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, followed by treatment with a base. The intermediate iminium ion is then susceptible to nucleophilic attack or elimination.
In the context of this compound, a Polonovski-type reaction could lead to the cleavage of one of the methyl groups or the myristamidopropyl group from the nitrogen atom. The major products would be a secondary amine and an aldehyde. For instance, demethylation would yield N-(3-(methylamino)propyl)myristamide and formaldehyde. This reaction is a powerful tool for the synthesis of partially N-dealkylated polyamines. rsc.org
Another potential substitution involves the replacement of the oxygen atom, though this requires specific reagents that can facilitate the deoxygenation and subsequent functionalization.
Table 2: Polonovski Reaction of this compound
| Reagent System | Intermediate Species | Potential Products |
|---|
Under certain conditions, this compound can undergo hydrolysis. smolecule.com This reaction typically involves the cleavage of the amide bond within the myristamidopropyl group, rather than the N-oxide functionality itself. The hydrolysis of the amide linkage is a well-understood process, generally catalyzed by acid or base.
Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, the products of this pathway are myristic acid and 3-(dimethylamino)propylamine N-oxide. smolecule.com The stability of the N-oxide group under these conditions is generally high, especially in the absence of reducing agents.
Enzymatic hydrolysis is also a plausible pathway, particularly in biological or environmental systems where lipases or amidases could specifically target the amide bond. google.com
Table 3: Hydrolysis Products of this compound
| Hydrolysis Condition | Bond Cleaved | Major Products |
|---|
Reaction Kinetics and Mechanisms
The kinetics of this compound transformations are specific to each reaction type. The oxidation of the parent tertiary amine to the N-oxide using hydrogen peroxide is generally a slow reaction. acs.org However, the rate can be significantly increased through catalysis. For example, the use of peroxymonocarbonate, formed from the reaction of hydrogen peroxide and bicarbonate, can increase the second-order rate constant for the oxidation of aliphatic tertiary amines by over 400-fold compared to hydrogen peroxide alone. researchgate.net The mechanism for the oxidation of tertiary amines by peroxides is understood as a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. researchgate.netlkouniv.ac.in
The kinetics of hydrolysis of the amide bond would follow typical rate laws for acid or base-catalyzed amide hydrolysis, often being first order in both the substrate and the catalyst under specific concentration regimes. The mechanism involves the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and the amine N-oxide.
The mechanism of the Polonovski reaction is more complex, involving the initial formation of an O-acylated intermediate, followed by base-promoted elimination to form an iminium ion and a carboxylate. The iminium ion is the key intermediate that leads to the final dealkylated products.
Catalytic Aspects in this compound Reactions
Catalysis plays a crucial role in modulating the reactivity and selectivity of reactions involving this compound and its parent amine.
For the synthesis via oxidation, a variety of catalysts are employed to enhance the rate and efficiency of the reaction with hydrogen peroxide. These include:
Transition Metal Oxides : Anions of transition metals like tungstate, molybdate, and vanadate (B1173111) can act as catalysts. google.com They form peroxy species (e.g., peroxotungstate) that are more potent oxidants than hydrogen peroxide itself. google.com
Flavin Catalysts : Flavin analogues can be used for mild and effective H₂O₂ oxidation of tertiary amines to their N-oxides, mimicking biological redox processes. researchgate.net
Platinum Complexes : Bridging hydroxo complexes of Platinum(II) have been shown to catalyze the oxidation of tertiary amines with hydrogen peroxide under mild conditions. researchgate.net
Carbon Dioxide : CO₂ can mediate the oxidation by forming peroxymonocarbonate in situ with H₂O₂, which is a more reactive oxidant. acs.orgresearchgate.net
In substitution reactions, the Polonovski reaction can be catalyzed by iron salts, such as FeCl₂, which facilitates the transformation of the N-oxide into the dealkylated product. rsc.org
Catalytic deoxygenation (a reduction reaction) of amine oxides back to the parent tertiary amine can be achieved using rhodium pincer complexes, with isopropyl alcohol acting as the reductant. acs.org While this is the reverse of the synthesis, it highlights the potential for catalytic cycles in the transformation of this functional group.
Physicochemical and Colloidal Behavior of Myristamidopropylamine Oxide
Surfactant Properties and Surface Tension Reduction Mechanisms
Myristamidopropylamine oxide is an effective surfactant due to its molecular structure, which allows it to reduce the surface tension of water. cosmileeurope.eu The hydrophobic C14 alkyl chain orients away from the aqueous phase, while the hydrophilic amine oxide headgroup interacts with water molecules. ontosight.ai This arrangement disrupts the cohesive energy at the water's surface, leading to a decrease in surface tension. nanoscience.com The efficiency of a surfactant is often quantified by its ability to lower surface tension at low concentrations.
The mechanism of surface tension reduction involves the adsorption of this compound molecules at the air-water or oil-water interface. As the concentration of the surfactant increases, more molecules populate the interface, leading to a greater reduction in surface tension until the critical micelle concentration (CMC) is reached. At the CMC, the interface is saturated with surfactant molecules, and further addition results in the formation of micelles in the bulk solution. nanoscience.com
Micellization Behavior in Aqueous Solutions
The formation of micelles is a key characteristic of surfactants in aqueous solutions. redalyc.org This self-assembly process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water.
Critical Micelle Concentration (CMC) Studies
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles in a solution. nanoscience.com For this compound, which is a nonionic surfactant, the CMC can be determined by monitoring changes in the physical properties of the solution as a function of concentration. Techniques such as surface tensiometry and conductivity measurements are commonly employed for this purpose. umcs.pl
A study utilizing the Wilhelmy plate method determined the CMC of a mixed-surfactant system containing myristylamine oxide (a closely related compound) in a pH range of 4-6. nih.gov The regular solution approximation was used to model the CMC of this ternary system, and the predictions aligned well with experimental measurements. nih.gov Another source indicates a CMC of 268 μM for myristamine oxide. wikipedia.org It is important to note that factors such as temperature, pH, and the presence of electrolytes can influence the CMC value. researchgate.net For instance, the addition of salt has been shown to decrease the CMC of a lauramidopropylamine and this compound blend. researchgate.net
| Compound | Method | Conditions | CMC Value | Source |
|---|---|---|---|---|
| Myristamine Oxide | Not Specified | Standard conditions (25 °C, 100 kPa) | 268 μM | wikipedia.org |
| Dimethyltetradecylamine oxide (Myristylamine oxide) in a mixed system | Wilhemy plate method | pH 4-6 | Modeled using regular solution approximation | nih.gov |
| Lauramidopropylamine and this compound Blend | Not Specified | Presence of salt | Decreased with salt addition | researchgate.net |
Micellar Structure and Morphology Investigations
In aqueous solutions, this compound molecules can self-assemble into various structures, with spherical micelles being the most common at concentrations just above the CMC. nbi.dk These micelles consist of a hydrophobic core formed by the myristoyl chains and a hydrophilic shell composed of the amidopropylamine oxide headgroups. nih.gov
The morphology of these micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of other molecules. nbi.dk At higher concentrations, spherical micelles can transition into more complex structures like rod-shaped or wormlike micelles. nih.gov These elongated structures can entangle, leading to a significant increase in the viscosity of the solution. nih.gov Studies on the closely related myristyl dimethylamine (B145610) oxide have shown that its aqueous solutions can form entangled, rod-shaped micelles, which exhibit viscoelastic properties. nih.gov
Interfacial Phenomena and Adsorption at Interfaces
The amphiphilic nature of this compound drives its adsorption at various interfaces, such as air-liquid and liquid-liquid interfaces. nih.gov This adsorption is a spontaneous process that lowers the interfacial energy. The effectiveness of a surfactant in this regard is related to its ability to pack efficiently at the interface.
Research has shown that the adsorption of surfactant molecules at an interface can be influenced by the presence of other species, such as polymers or proteins. nih.gov In such systems, competitive adsorption can occur, where the surfactant and other molecules vie for space at the interface. The outcome of this competition depends on the relative surface activities and concentrations of the components. nih.gov
Rheological Properties in Formulated Systems
This compound can significantly influence the rheological properties, or flow behavior, of formulated systems. knowde.com It is often used as a viscosity modifier and foam stabilizer in various products. knowde.comknowde.com
Viscosity Modulation in Polymer-Surfactant Hybrid Systems
In systems containing both polymers and surfactants, this compound can interact with the polymer chains, leading to changes in the solution's viscosity. mdpi.com The nature of this interaction depends on the types of polymer and surfactant involved.
Foam Rheology and Stability under Varied Conditions
This compound is recognized for its role as a foam stabilizer and enhancer in various formulations. knowde.comwikipedia.orgknowde.comknowde.comspecialchem.comulprospector.com Its C14 alkyl chain contributes to superior foam stability compared to shorter-chain amine oxides like lauramidopropylamine oxide (C12). The stability of foam is influenced by the interfacial rheology of the gas/liquid interface. Robust and elastic films around bubbles, which this compound helps to create, can reduce liquid drainage, rupture, and coalescence, thereby enhancing foam longevity. rheologylab.com
The rheological properties of foams, such as their ability to resist deformation (storage modulus), are crucial for their stability. researchgate.netrheologylab.com this compound, often in conjunction with other surfactants, contributes to the desired rheological profile of a formulation, acting as a thickener and viscosity modifier. knowde.comknowde.comspecialchem.commacler.com.br This modification of the bulk rheology helps to retard foam collapse and the coalescence of bubbles. rheologylab.com
Table 1: Foam Properties of this compound in Formulations
| Property | Description | Supporting Evidence |
|---|---|---|
| Foam Boosting/Enhancement | Increases the volume and quality of foam produced. cosmileeurope.eu | Often used as a foam booster in cosmetic and cleaning products. knowde.comresearchgate.net |
| Foam Stability | Creates long-lasting foam by forming stable interfacial films. wikipedia.orgknowde.com | The C14 chain enhances foam stability. It contributes to the formation of robust films that resist drainage and coalescence. rheologylab.com |
| Viscosity Modification | Acts as a thickening agent in surfactant solutions. knowde.commacler.com.br | Contributes to viscosity enhancement in various formulations. knowde.comspecialchem.comknowde.com |
Interactions with Other Chemical Entities in Complex Systems
This compound exhibits complex and advantageous interactions with other chemical components in formulations, which are often dependent on the system's pH.
Compatibility and Synergistic Effects with Anionic, Cationic, and Nonionic Surfactants
This compound demonstrates excellent compatibility with a wide range of surfactants. ulprospector.comsmolecule.com It can be formulated with anionic, nonionic, and cationic surfactants to optimize product performance. ulprospector.com
Anionic Surfactants: It shows excellent compatibility with anionic surfactants. When mixed with anionic surfactants like sodium laureth sulfate (B86663) (SLES), a synergistic interaction occurs that can lead to an unexpected rise in the pH of the aqueous medium. googleapis.comgoogle.com This interaction is hypothesized to be due to the strong dipole of the N-O bond in the amine oxide interacting with the anionic surfactant and water molecules. googleapis.comgoogle.com This synergistic effect can improve the performance of cleaning formulations, allowing for lower surfactant concentrations. researchgate.net The combination can also result in products with good cleansing properties and skin tolerance. cosmileeurope.eu
Nonionic Surfactants: this compound works synergistically with nonionic surfactants. For instance, when combined with ethoxylated alcohols, it can significantly increase the dynamics and effectiveness of wetting while the critical micelle concentration (CMC) remains at the level of the nonionic surfactant. google.com This enhances properties like fat dissolution and emulsification. google.com
Cationic Surfactants: While direct detailed studies on synergistic effects with cationic surfactants are less prevalent in the provided results, its pH-dependent nature, where it becomes cationic in acidic conditions, implies complex interactions. macler.com.br Its zwitterionic nature allows it to interact favorably with both cationic and anionic ingredients. smolecule.com The general principle of anionic and cationic surfactant interactions, which can range from precipitation to the formation of soluble complexes, suggests that the compatibility will be highly formulation-dependent. scientificspectator.com
Table 2: Surfactant Interactions with this compound
| Surfactant Type | Compatibility | Synergistic Effects |
|---|---|---|
| Anionic | Excellent ulprospector.com | pH increase in neutral solutions, googleapis.comgoogle.com improved cleaning performance. researchgate.net |
| Cationic | Favorable interaction smolecule.com | Dependent on pH and specific surfactants. macler.com.brscientificspectator.com |
| Nonionic | Excellent ulprospector.com | Increased wetting effectiveness and dynamics. google.com |
Polymeric Interactions and Structured Formulations
This compound's interactions with polymers are crucial for creating structured formulations, particularly those that are shear-thinning and can suspend particles. A significant interaction has been observed with Hydrophobically modified Alkali Swellable Emulsion (HASE) polymers. googleapis.comgoogle.com
A three-way interaction between the HASE polymer, an anionic surfactant, and an amine oxide like this compound has been reported. google.com The complexation between the anionic surfactant and the amine oxide interacts strongly with the HASE polymer. google.com This strong interaction allows for the use of lower levels of the polymer to achieve a high zero-shear viscosity, which is necessary for the stable suspension of insoluble components like exfoliants or oil droplets. google.com
pH-Dependent Interactions
The chemical behavior of this compound is highly dependent on the pH of the surrounding medium. This pH-responsiveness is a key feature of amine oxides. researchgate.netgoogle.com
At neutral and alkaline pH , this compound behaves as a nonionic surfactant. macler.com.br In this state, it has a strong dipole across the N-O bond. googleapis.comgoogle.com
In acidic conditions , it becomes protonated and exhibits cationic behavior. macler.com.brgoogle.com This transition occurs because amine oxides are weak bases with a pKa of around 4.5, forming cationic hydroxylamines upon protonation below this pH. google.com
Advanced Analytical Chemistry and Characterization of Myristamidopropylamine Oxide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and monitoring the chemical behavior of Myristamidopropylamine Oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in its structure. For instance, the long alkyl chain (C14) presents a series of overlapping signals in the upfield region. researchgate.net Protons adjacent to the amide group and the amine oxide moiety will appear at distinct chemical shifts, providing confirmation of the compound's core structure. researchgate.net The integration of these signals can also offer quantitative information about the relative number of protons in different environments.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Atom | Typical Chemical Shift (ppm) |
| Myristyl Chain | -CH₃ | ~0.9 |
| Myristyl Chain | -(CH₂)n- | ~1.2-1.4 |
| Amide | -C(=O)NH-CH₂- | ~3.2-3.4 |
| Propyl Chain | -NH-CH₂-CH₂- | ~1.7-1.9 |
| Propyl Chain | -CH₂-N(CH₃)₂O | ~3.0-3.2 |
| Amine Oxide | -N(CH₃)₂O | ~3.1-3.3 |
| Amide | -C=O | ~170-175 |
Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Degradation Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and to monitor its degradation. eag.com The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. vscht.cz
Key characteristic absorption bands for this compound include:
N-O Stretch: A band in the region of 950–980 cm⁻¹ is indicative of the N-oxide functional group.
Amide I Band (C=O Stretch): A strong absorption around 1650 cm⁻¹ corresponds to the carbonyl stretching vibration of the amide group.
Amide II Band (N-H Bend): This band, typically found around 1550 cm⁻¹, arises from the N-H bending vibration coupled with C-N stretching.
C-H Stretch: Aliphatic C-H stretching vibrations from the myristyl and propyl chains are observed in the 2850-3000 cm⁻¹ region. mdpi.com
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region can indicate the presence of water or hydroperoxides, which may be relevant in degradation studies. mdpi.com
FTIR is particularly useful for monitoring the oxidative degradation of this compound. Changes in the intensity or position of the N-O and amide bands can signal chemical alterations to the molecule over time or under stress conditions.
Chromatographic Separation and Identification
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any impurities present.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for profiling its impurities. ajprd.com Reversed-phase HPLC, often with a C18 column, is commonly employed to separate the main component from related substances, such as unreacted starting materials or degradation products. jocpr.com
The development of a robust HPLC method involves optimizing parameters like the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation. Detection is typically performed using a UV detector, as the amide bond provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). A study on a similar compound, myristyl dimethyl amine oxide, demonstrated the utility of HPLC in monitoring its decomposition. ajol.info The ICH guidelines mandate the identification of any impurity present above a certain threshold (e.g., 0.1%), making HPLC a critical quality control tool. resolvemass.ca
Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation
Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to elucidate the structure of the parent compound and its impurities. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a comprehensive analytical solution.
Molecular Weight Confirmation: Electrospray ionization (ESI) is a soft ionization technique commonly used for amine oxides, which typically produces a protonated molecule [M+H]⁺. The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₉H₄₀N₂O₂). nih.govchemsrc.com The nominal molecular weight of this compound is approximately 328.5 g/mol . nih.govthegoodscentscompany.comperflavory.com
Structural Elucidation: Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion and generate a characteristic fragmentation pattern. nih.gov This pattern provides valuable structural information, as the molecule tends to break at its weakest bonds. For amidoamine oxides, fragmentation often occurs at the amide bond and along the alkyl chain, helping to confirm the connectivity of the molecule. nih.gov This technique is also invaluable for identifying the structure of unknown impurities by analyzing their unique fragmentation patterns. resolvemass.ca
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques are crucial for evaluating the thermal stability of this compound. These methods measure changes in the physical and chemical properties of the material as a function of temperature. uomustansiriyah.edu.iq
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. chembam.com A TGA thermogram of this compound will show the temperature at which decomposition begins, indicated by a significant loss of mass. tainstruments.com This provides information on its thermal stability and can help identify the presence of volatile components like water or residual solvents. formulationbio.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. atascientific.com.au It can detect thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks in the DSC curve. universallab.org For this compound, DSC can determine its melting point and provide further insights into its thermal stability and phase behavior. atascientific.com.aumdpi.com The combination of TGA and DSC (simultaneous thermal analysis or STA) can provide a more complete picture of the thermal degradation process. universallab.org
Table 2: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Abbreviation | Primary Application | Information Obtained |
| Nuclear Magnetic Resonance | NMR | Structural Integrity | Detailed molecular structure, confirmation of functional groups. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Functional Group Analysis & Degradation Monitoring | Identification of key chemical bonds, monitoring of chemical changes. |
| High-Performance Liquid Chromatography | HPLC | Purity and Impurity Profiling | Quantification of purity, separation and detection of impurities. |
| Mass Spectrometry | MS | Molecular Weight Confirmation & Structural Elucidation | Accurate molecular weight, elemental composition, structural fragments. |
| Thermogravimetric Analysis | TGA | Thermal Stability | Decomposition temperature, presence of volatiles. |
| Differential Scanning Calorimetry | DSC | Thermal Stability & Phase Behavior | Melting point, crystallization, decomposition energies. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability of this compound. This method monitors the mass of a sample as it is heated at a constant rate, revealing temperatures at which decomposition and degradation occur. For long-chain amine oxides, TGA typically shows a multi-stage weight loss pattern corresponding to the decomposition of different parts of the molecule.
Detailed research findings from TGA studies on analogous long-chain amine-functionalized materials provide insight into the expected thermal behavior of this compound. mdpi.comresearchgate.net
Table 1: Representative TGA Data for Long-Chain Amine Functionalized Materials
| Parameter | Typical Temperature Range (°C) | Associated Event |
|---|---|---|
| Initial Weight Loss (Tonset) | 110 - 230 °C | Decomposition of the polar head group (amine oxide) and loss of volatile impurities. mdpi.com |
| Major Decomposition (Tmax) | > 300 °C | Bulk pyrolysis and decomposition of the long alkyl (C14) chain. mdpi.com |
| Residual Mass at 800 °C | < 10% | Indicates nearly complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions in a material as a function of temperature. malvernpanalytical.com This technique is used to identify events such as melting, crystallization, and glass transitions (Tg), providing a comprehensive thermal profile of this compound. malvernpanalytical.comnjit.edu
For long-chain amine oxides, DSC studies reveal how these molecules interact with other components, such as lipid membranes. nih.gov Research on similar compounds shows that the incorporation of long-chain amine oxides into model membranes, like those made from 1,2-dipalmitoyl-3-sn-phosphatidylcholine, can shift the main phase transition temperature (Tm). nih.gov This interaction is dependent on the length of the alkyl chain, with longer chains showing more significant effects. nih.gov The observed changes suggest an increase in membrane fluidity, which is a key aspect of the surfactant's mechanism of action. nih.gov
DSC is also instrumental in studying the curing and polymerization behavior when amine oxides are part of larger polymer systems. researchgate.net
Table 2: Key Thermal Events for Long-Chain Amine Oxides Identified by DSC
| Thermal Event | Description | Significance for this compound |
|---|---|---|
| Melting Point (Tm) | Temperature at which the substance transitions from a solid to a liquid state. | Indicates the purity and crystalline nature of the solid material. |
| Glass Transition (Tg) | Temperature at which an amorphous solid becomes rubbery or viscous. | Relevant for understanding the physical state and stability of the compound in amorphous formulations. researchgate.net |
| Enthalpy of Transition (ΔH) | The amount of heat absorbed or released during a phase transition. | Quantifies the energy required for melting or other transitions, providing insight into the material's structure. malvernpanalytical.com |
Potentiometric Titration Methods for Quantification
Potentiometric titration is a highly effective and precise method for quantifying ionic surfactants like this compound. This technique involves titrating the surfactant with a standard solution of an oppositely charged titrant and monitoring the change in electrical potential to determine the equivalence point.
For the analysis of this compound, which is a cationic surfactant at low pH, a common titrant is an anionic surfactant standard, such as sodium lauryl sulfate (B86663) (SLS). rsc.org The titration is performed in an aqueous solution adjusted to an acidic pH (typically pH 2-3), ensuring the complete protonation of the amine oxide group. rsc.orgmetrohm.com This method can be used to determine the total content of long-chain amine oxides and their corresponding tertiary amines in a mixture. rsc.org
A study detailing this method for dimethylalkylamine oxides (C10-C16) demonstrated high precision and accuracy. rsc.org Seven analyses on a sample mixture yielded a tertiary amine oxide content of 23.8 ± 0.1% m/m with a 95% confidence level, showcasing the method's reliability. rsc.org The method is also sensitive enough to quantify low levels of tertiary amine (0.1% m/m) in the presence of a high concentration of the amine oxide (25% m/m). rsc.org
Surfactant-Sensitive Ion-Selective Electrode Applications
The key to successful potentiometric titration of surfactants is the use of a surfactant-sensitive ion-selective electrode (ISE). psu.edu These electrodes are designed to respond to the activity of surfactant ions in a solution. acs.org For the titration of this compound, a cationic surfactant-selective electrode is used. psu.edu
The electrode typically consists of a PVC membrane containing an ion-exchanging salt, which is coated onto a conductive substrate like graphite. psu.edugoogle.com As the anionic titrant (e.g., sodium lauryl sulfate) is added, it forms an ion pair with the protonated this compound. At the equivalence point, there is a sharp change in the concentration of free surfactant ions, which causes a significant jump in the potential measured by the ISE. This potential change is used to accurately determine the endpoint of the titration. rsc.orgnih.gov
Table 3: Typical Parameters for Potentiometric Titration of this compound
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Analyte | This compound in aqueous solution | The substance to be quantified. |
| Titrant | Standardized Sodium Lauryl Sulfate (SLS) solution. rsc.org | Reacts with the analyte in a known stoichiometry. |
| pH | Adjusted to pH 2-3 with acid. rsc.orgmetrohm.com | Ensures complete protonation of the amine oxide to its cationic form. |
| Indicator Electrode | Surfactant-sensitive Ion-Selective Electrode (PVC membrane type). rsc.org | Monitors the change in surfactant ion activity to detect the endpoint. |
| Reference Electrode | Ag/AgCl electrode. nih.gov | Provides a stable reference potential. |
Green Analytical Chemistry (GAC) Considerations in Method Development
The principles of Green Analytical Chemistry (GAC) aim to develop analytical methods that are safer for the environment and analysts by minimizing the use of hazardous substances and reducing waste. mdpi.comacs.org The potentiometric titration method for this compound aligns well with GAC principles.
This method is a significant improvement over traditional two-phase titration procedures, which often require large volumes of hazardous chlorinated organic solvents like chloroform. nih.gov By conducting the titration in an aqueous solution, the potentiometric method eliminates the need for such harmful solvents, thereby reducing toxic waste generation and analyst exposure. mdpi.comnih.gov
Furthermore, the automation and miniaturization potential of potentiometric titrations contribute to their green profile. acs.orgnih.gov Automated systems enhance efficiency, reduce reagent consumption, and ensure safer handling of chemicals. acs.org The development of such methods demonstrates a commitment to sustainable analytical practices in the chemical industry.
Table 4: Comparison of Titration Methods based on Green Analytical Chemistry (GAC) Principles
| GAC Principle | Potentiometric Titration | Traditional Two-Phase Titration |
|---|---|---|
| Solvent Use | Primarily uses water as a solvent. | Requires hazardous organic solvents (e.g., chloroform). nih.gov |
| Waste Generation | Generates primarily aqueous waste, which is less hazardous. | Produces toxic organic waste that requires special disposal. |
| Analyst Safety | Higher safety due to avoidance of toxic solvents and potential for automation. nih.gov | Higher risk due to exposure to volatile and toxic organic compounds. |
| Automation | Easily automated for high throughput and precision. nih.gov | Typically a manual procedure, prone to subjective endpoint determination. nih.gov |
Molecular Modeling and Computational Studies of Myristamidopropylamine Oxide
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or chemical activity. While specific QSAR studies exclusively focused on Myristamidopropylamine Oxide are not readily found in publicly available literature, the methodology is applicable.
QSAR models could be developed to predict various aspects of this compound's performance based on its molecular descriptors. These descriptors, which can be calculated from the molecule's structure, include steric, electronic, and hydrophobic parameters. For instance, a QSAR model could correlate the length of the alkyl chain (a key structural feature) with its foaming stability or its effectiveness as an emulsifier.
In a broader context, QSAR models are used in environmental science and toxicology to predict the potential effects of chemicals. nih.gov For a surfactant like this compound, QSAR could be used to estimate properties such as its biodegradability or its potential for skin irritation based on its structural features. These predictive models are valuable for screening new surfactant candidates and for assessing the environmental and safety profiles of existing ones.
Biological Interactions of Myristamidopropylamine Oxide Mechanistic and in Vitro Studies
Antimicrobial Activity Mechanisms
The primary antimicrobial mechanism of myristamidopropylamine oxide and other related amine oxides is the disruption of the microbial cell membrane mdpi.com. The hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, disrupting the packing of the phospholipids. This interference compromises the membrane's structural integrity and fluidity, leading to increased permeability and the subsequent leakage of essential intracellular components, such as ions, RNA, and DNA, which ultimately results in cell death mdpi.comnih.gov. The efficiency of this disruptive action is strongly correlated with the length of the hydrophobic alkyl group mdpi.com.
This compound has demonstrated notable efficacy against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli smolecule.com. In vitro studies measuring the minimum inhibitory concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a bacterium—quantify this effectiveness. Research on amine oxides with a C14 alkyl chain (analogous to the myristyl group) against 21 clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) has provided specific efficacy data, as detailed in the table below mdpi.com.
| Compound | Number of MRSA Strains Tested | MIC₅₀ (µM) | MIC₉₀ (µM) |
|---|---|---|---|
| C14 Amine Oxide (C14NOX) | 21 | 4.88 | 4.88 |
MIC₅₀: Concentration that inhibited the growth of 50% of isolates. MIC₉₀: Concentration that inhibited the growth of 90% of isolates.
The antimicrobial potency of amine oxides is highly dependent on the length of the alkyl chain. This compound, with its C14 chain, has been shown to be more effective against pathogens like S. aureus and E. coli than lauryldimethylamine oxide, which possesses a shorter C12 alkyl chain smolecule.com. This structure-activity relationship is confirmed by in vitro studies comparing the MIC values of amine oxides with varying chain lengths (C12, C14, and C16) against MRSA strains. The data clearly indicates that antimicrobial activity increases with the length of the hydrophobic tail mdpi.com.
| Compound | Alkyl Chain Length | MIC₅₀ (µM) | MIC₉₀ (µM) |
|---|---|---|---|
| Lauryldimethylamine Oxide (LDAO) | C12 | 312.5 | 312.5 |
| C14 Amine Oxide (C14NOX) | C14 | 4.88 | 4.88 |
| C16 Amine Oxide (C16NOX) | C16 | 2.44 | 4.88 |
Cell Culture Research Applications
In the context of cell culture research, the properties of this compound as a surfactant dictate its interactions with eukaryotic cells. Its primary mode of action involves its integration with and subsequent disruption of the cell membrane.
Due to its fundamental mechanism of disrupting lipid bilayers, this compound is expected to inhibit cell proliferation and prevent cell adhesion in culture. By compromising membrane integrity, the compound would induce cytotoxicity, leading to a reduction in cell growth and viability. While specific studies detailing the impact of this compound on mammalian cell adhesion and growth are not prevalent, the general behavior of surfactants in cell culture is to cause cell lysis at sufficient concentrations. It is important to distinguish this from amine-functionalized surfaces, where immobilized amine groups can promote cell adhesion by creating a positively charged substrate that attracts negatively charged cell surface molecules mdpi.com.
The amphiphilic nature of this compound is the primary driver of its interaction with lipid bilayers. The hydrophobic C14 tail readily inserts itself into the nonpolar core of the cell membrane, while the polar amine oxide headgroup remains oriented toward the aqueous environment mdpi.com. This insertion disrupts the ordered arrangement of phospholipids, altering the biophysical properties of the membrane nih.gov. This process is sometimes described by a "carpet" model, where surfactant molecules accumulate at the lipid-water interface, effectively coating the membrane surface mdpi.comnih.gov. Once a critical concentration is reached, this "carpet" perturbs membrane packing, leading to structural failure nih.gov. This interaction can lead to the thinning of the bilayer and an increase in the area per lipid molecule, fundamentally altering cellular processes that are dependent on membrane structure and integrity nih.gov.
A direct consequence of the disruption of the lipid bilayer by this compound is a significant increase in membrane permeability mdpi.comnih.gov. The perturbation of lipid packing creates transient defects or pores in the membrane, which allows for the uncontrolled passage of water, ions, and other molecules across the cellular barrier nih.govresearchgate.net. This enhanced permeability is evidenced by the leakage of intracellular contents from the cytoplasm into the extracellular medium mdpi.com. Studies on other cationic surfactants have confirmed that this alteration of cell membrane permeability is a key step in inducing cell death mdpi.com. The ability of this compound to permeabilize membranes is therefore a critical aspect of its biological activity.
Biochemical Pathways and Molecular Targets
This compound is an amphoteric surfactant, a class of molecules characterized by a long, hydrophobic hydrocarbon tail and a hydrophilic headgroup that contains both a positive and a negative charge. This structure dictates its interaction with biological systems, primarily at the cellular level. In vitro studies and mechanistic investigations of structurally related compounds indicate that the primary molecular target of this compound is the cell membrane. Its biological activity is not typically due to interaction with specific, selective biochemical pathways (such as enzyme inhibition or receptor binding in a classic sense), but rather a more direct and disruptive biophysical interaction with the lipid bilayer of cells.
The fundamental mechanism of action involves the destabilization and permeabilization of the cell membrane. nih.govescholarship.org As a surfactant, the molecule inserts its hydrophobic myristyl tail into the lipid core of the membrane, while the polar amine oxide headgroup interacts with the aqueous environment. This intrusion disrupts the ordered structure of the phospholipid bilayer, leading to a loss of membrane integrity. escholarship.org This non-selective mode of action is characteristic of many surfactants and is linked to their ability to emulsify membrane lipids and denature membrane-associated proteins. nih.govescholarship.org
Detailed mechanistic studies on Myristamidopropyl Dimethylamine (B145610) (MAPD), the direct tertiary amine precursor to this compound, provide significant insight into these interactions. These in vitro studies demonstrate that the compound's antimicrobial activity stems directly from its ability to damage cellular membranes, leading to cytoplasmic leakage and cell lysis. nih.gov
One of the key indicators of membrane damage is the uncontrolled leakage of small ions from the cytoplasm. Research on MAPD showed that it induced the leakage of potassium ions (K+) from various fungal and bacterial cells. nih.gov Furthermore, the compound was shown to cause the lysis of bacterial spheroplasts (bacteria from which the cell wall has been removed), which directly confirms its ability to act on and rupture the cell membrane itself. nih.gov
The table below summarizes the observed in vitro effects of Myristamidopropyl Dimethylamine (MAPD), the precursor to this compound, on the cell membranes of various microorganisms, highlighting its disruptive mechanism of action.
| Microorganism | In Vitro Assay | Observed Effect | Implied Molecular Interaction |
| Aspergillus fumigatus | Potassium (K+) Leakage | Leakage of K+ ions from cells was induced. | Disruption of plasma membrane integrity and permeability. |
| Candida albicans | Potassium (K+) Leakage | Leakage of K+ ions from cells was induced. | Disruption of plasma membrane integrity and permeability. |
| Serratia marcescens | Spheroplast Lysis | Caused lysis of bacterial spheroplasts. | Direct rupture and dissolution of the cell's lipid bilayer. |
Data sourced from a mechanistic study on Myristamidopropyl Dimethylamine (MAPD). nih.gov
The consequence of this membrane disruption is a cascade of secondary cellular events. The loss of the membrane as a selective barrier leads to a breakdown of essential ion gradients, the efflux of critical metabolites, and the inhibition of membrane-associated processes such as energy production and transport. Ultimately, this loss of cellular compartmentalization leads to cell death, which underpins the compound's efficacy as an antimicrobial agent. escholarship.orgnih.gov While surfactants can have inhibitory effects on intracellular enzymes if the membrane is breached, this is considered a secondary consequence of the primary membrane-disruptive event rather than a specific molecular targeting pathway. nih.gov
Environmental Fate and Ecotoxicological Research Excluding Direct Ecotoxicity Data
Biodegradation Pathways and Rates
Biodegradation is a primary mechanism for the removal of organic chemicals like Myristamidopropylamine oxide from the environment. This process involves the breakdown of the compound by microorganisms. While specific biodegradation pathway studies for this compound are not extensively detailed in publicly available literature, the degradation for this class of surfactants is expected to initiate through the cleavage of the amide bond and the progressive breakdown of the long alkyl (myristyl) chain.
Standardized tests are used to determine a chemical's potential to biodegrade rapidly in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a series of such tests, known as "Ready Biodegradability" tests.
The OECD 301F (Manometric Respirometry Test) is a common method used to assess ready biodegradability. nih.gov In this 28-day test, a defined concentration of the test substance is incubated with a microbial inoculum (typically activated sludge from a wastewater treatment plant) in a mineral medium. nih.govfao.org The consumption of oxygen by the microorganisms as they metabolize the substance is measured over time. fao.org A substance is considered "readily biodegradable" if it reaches a specific percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period. fao.orgoecd.org For the OECD 301F test, the pass level is 60% of ThOD. fao.orgoecd.org
Table 1: OECD 301F Test Parameters
| Parameter | Description |
|---|---|
| Test Duration | 28 days oecd.org |
| Inoculum | Activated sludge from a municipal sewage treatment plant nih.gov |
| Measurement | Oxygen consumption by microorganisms oecd.org |
| Pass Level | ≥ 60% of Theoretical Oxygen Demand (ThOD) fao.org |
| "10-day Window" | The pass level must be reached within 10 days of the biodegradation level reaching 10% oecd.org |
Adsorption and Desorption in Environmental Matrices
The tendency of a chemical to attach to solids like soil, sediment, and sewage sludge is a critical factor in its environmental distribution. This behavior is known as adsorption, and its reverse is desorption. mdpi.com As an amphiphilic molecule, this compound has a structure that drives it to interfaces. The long, hydrophobic myristyl (C14) tail is repelled by water, while the hydrophilic amine oxide headgroup is attracted to it, leading to adsorption onto particulate matter.
The potential for adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A calculated soil adsorption coefficient (Log Koc) for a representative C12 Amine Oxide is 3.23, which indicates a moderate potential for adsorption to soil and sediment. kao.comsantos.com This suggests that upon release into the environment, a fraction of this compound will be removed from the water column by binding to suspended solids and sludge in wastewater treatment plants or to soil and sediment in receiving waters. This process influences the concentration of the chemical that remains dissolved in the water and is available for transport and degradation. nih.gov
Transformation Products and Environmental Metabolites
During biodegradation or other environmental processes (like oxidation or hydrolysis), the original chemical can be converted into new compounds known as transformation products or metabolites. nih.gov The identification of these products is important for a complete environmental assessment.
For this compound, the primary degradation pathway is microbial action. While specific environmental metabolites have not been detailed in published studies, the breakdown would likely involve the enzymatic hydrolysis of the amide linkage, yielding myristic acid and N,N-dimethyl-1,3-propanediamine-N-oxide. Both of these intermediate products would be expected to undergo further, rapid biodegradation. The myristic acid would be broken down through standard fatty acid oxidation, and the polar amine oxide fragment would also be utilized by microorganisms. Transformation processes are generally based on common chemical reactions such as oxidation, reduction, hydrolysis, and dealkylation. nih.gov
Methodologies for Assessing Environmental Impacts in Wastewater Treatment Systems
Assessing the potential environmental impacts of chemicals that enter wastewater treatment plants (WWTPs) is crucial for protecting aquatic ecosystems. heraproject.com Several methodologies can be employed to evaluate the effects of a substance like this compound.
Environmental Impact Assessment (EIA) is a broad framework used to predict the environmental consequences of a project or action, which can be applied to the operation of a WWTP handling specific chemical loads. thegoodscentscompany.com It considers potential impacts on water quality, sludge disposal, and operational efficiency. europa.eu
A more focused Environmental Risk Assessment (ERA) can also be conducted. This involves comparing the predicted environmental concentration (PEC) of the substance in the WWTP effluent and sludge with the predicted no-effect concentration (PNEC) for relevant organisms and environmental compartments. This approach helps to quantify the risk posed by the chemical's discharge into the environment.
Advanced Material Science and Formulation Research Involving Myristamidopropylamine Oxide
Enhanced Oil Recovery (EOR) Applications
In the pursuit of maximizing hydrocarbon extraction from subterranean reservoirs, Myristamidopropylamine oxide has been identified as a key component in advanced EOR formulations. Its primary role is to generate stable foams that improve the efficiency of gas injection processes, a critical technique for mobilizing residual oil.
Foam-Assisted Gas Injection Systems
This compound is utilized as a primary foaming agent in compositions designed for EOR. In these systems, a foam is generated by contacting a foaming fluid (like nitrogen or carbon dioxide) with an aqueous surfactant solution containing this compound. This foam acts as a gas mobility control agent, improving the sweep efficiency of the injected gas. The ability of foam to block high-permeability zones and divert gas to unswept, oil-bearing regions of the reservoir is a significant advantage over conventional gas flooding techniques.
Mobility Control Agent in Porous Media
The effectiveness of this compound as a mobility control agent stems from its ability to generate stable foam within the porous rock formation of an oil reservoir. Foam possesses a significantly higher apparent viscosity than gas alone, which reduces the mobility ratio between the injected fluid and the displaced oil. This leads to a more stable displacement front, preventing viscous fingering and premature gas breakthrough at production wells. The foam's mobility control characteristics help to block, divert, or control the flow of fluid from high-permeability to low-permeability regions within the formation.
Surfactant Adsorption onto Reservoir Rocks
A critical factor affecting the economic viability of chemical EOR is the loss of surfactant due to adsorption onto the reservoir rock surfaces. While specific adsorption isotherm data for this compound on sandstone or carbonate rocks is not extensively detailed in publicly available literature, the principles of surfactant adsorption provide insight into its expected behavior.
The adsorption of surfactants is influenced by the electrostatic interactions between the surfactant's headgroup and the charged surface of the rock, as well as hydrophobic interactions between the surfactant's tail and the rock surface. Reservoir rocks like sandstone are typically negatively charged at neutral to alkaline pH. As a zwitterionic surfactant, this compound possesses both a positive and a negative charge, which complicates simple electrostatic predictions. Its adsorption behavior would be highly dependent on the reservoir brine's pH and salinity, which affect both the surfactant's net charge and the surface charge of the rock. Generally, minimizing adsorption is crucial for ensuring that a sufficient concentration of the surfactant propagates deep into the reservoir to maintain foam stability.
Foam Performance Under Harsh Reservoir Conditions (High Pressure, High Temperature, Salinity)
Oil reservoirs often present challenging conditions, including high temperatures, pressures, and brine salinity, which can destabilize conventional foams. Research has shown that this compound is a component in foam formulations designed to withstand these harsh environments.
Patents describe compositions for oil recovery that include this compound as a primary foaming agent, demonstrating stability and high performance in brines with high salinity (e.g., 200,000 mg/L) at elevated temperatures (e.g., 90°C) and pressures (e.g., 13.8 MPa). The stability of these foams is crucial for their successful application in deep, hot reservoirs where less robust surfactants would fail. The chemical structure of this compound contributes to its tolerance of these conditions, enabling the generation of stable gas dispersions necessary for effective oil recovery.
Table 1: Investigated Conditions for this compound in EOR Applications
| Parameter | Condition | Application Focus |
|---|---|---|
| Temperature | 90°C - 120°C | High-temperature reservoir foam stability |
| Pressure | Up to 13.8 MPa | High-pressure reservoir foam generation |
| Salinity | Up to 200,000 mg/L TDS | Foam performance in high-salinity brines |
| Foaming Gas | Carbon Dioxide (CO2), Nitrogen (N2) | Mobility control in gas injection systems |
Structured Surfactant Systems and Emulsion Science
The self-assembly properties of this compound in aqueous solutions are fundamental to its function not only as a foaming agent but also in the creation of structured systems like emulsions and liquid crystals.
Liquid Crystal Formation and Stabilization
This compound is known to exhibit complex phase behavior in aqueous solutions, including the formation of various liquid crystalline phases at high concentrations. This behavior is characteristic of amphiphilic molecules, which can self-assemble into ordered structures beyond simple spherical micelles as their concentration increases.
Lyotropic liquid crystals are formed when the concentration of a surfactant in a solvent (typically water) is increased, leading to the formation of ordered phases such as:
Hexagonal phase: Cylindrical micelles packed into a hexagonal lattice.
Lamellar phase: Surfactant bilayers separated by layers of the solvent.
Cubic phases: Complex, bicontinuous structures.
The formation of these mesophases is critical to the role of this compound as a viscosity modifier and foam stabilizer. The ordered arrangement of the surfactant molecules in these liquid crystal structures can significantly increase the viscosity of a solution and enhance the stability of the thin liquid films (lamellae) that make up foam. While it is established that this compound forms such liquid crystals, detailed phase diagrams mapping the specific conditions of their formation are proprietary or not widely published. The ability to form and stabilize these structures is a key area of research for creating highly effective and stable formulations.
Incorporation of Insoluble Agents
This compound, as a zwitterionic surfactant, plays a crucial role in the incorporation and stabilization of water-insoluble agents into aqueous formulations. smolecule.com Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a highly polar amine oxide headgroup, allows it to act as an effective emulsifier and dispersing agent. surfactant.top This capability is essential for creating stable emulsions with substances that are not normally soluble in water, such as silicones, oils, and certain active ingredients.
In formulations, insoluble agents like high-viscosity dimethyl silicone fluids are used to impart desirable properties such as lubricity, shine, and a smooth feel in personal care products or as anti-foaming agents in industrial processes. shinetsusilicone-global.com However, their inherent hydrophobicity makes their even dispersion in water-based systems a significant challenge. This compound addresses this by positioning itself at the oil-water interface, reducing the interfacial tension. The hydrophobic tail orients into the insoluble phase (e.g., a silicone droplet), while the hydrophilic head orients towards the continuous aqueous phase. This action forms a stabilizing layer around the insoluble droplets, preventing them from coalescing and ensuring a homogenous and stable final product. smolecule.com Its compatibility with a wide range of other surfactants, both cationic and anionic, further enhances its utility in complex formulations, allowing for the creation of sophisticated and stable delivery systems for various insoluble materials. smolecule.com
Disinfectant and Sporicidal Formulation Development
This compound is a key component in the development of advanced disinfectant and sporicidal formulations. google.com While the amine oxide surfactant by itself does not exhibit significant sporicidal efficacy, it becomes a powerful agent when combined with specific oxidants. google.com These formulations are designed to be effective against highly resistant bacterial spores, such as Clostridium difficile and Geobacillus stearothermophilus, which are notoriously difficult to eradicate with traditional disinfectants. google.com The development of such formulations is critical for applications in healthcare and other areas where sterile environments are necessary. google.com
Mechanisms of Spore Disorganization and Germination
The precise mechanism by which the synergistic formulation achieves its sporicidal effect is multifaceted. One leading hypothesis suggests that this compound, as a surfactant, first interacts with and disorganizes the protective outer layers of the bacterial spore. google.com This disruption of the spore coat creates pathways for the oxidants to penetrate into the spore's core and oxidize critical internal components, rendering the spore unable to germinate and survive. google.com
Another proposed mechanism is that the amine oxide surfactant acts as a germinant, initiating the spore's germination process. google.com As the spore begins to germinate, it loses its resistance properties, making its now-vulnerable internal structures accessible targets for oxidation by the accompanying water-soluble and water-insoluble oxidants. google.com It is also considered possible that both of these events—spore coat disorganization and germination initiation—occur simultaneously, leading to an enhanced and rapid kill. google.com The antimicrobial action of amine oxides, in general, has been linked to the disorganization of membrane structures, which supports the hypothesis of physical disruption of the spore's protective layers. nih.gov
Viscosity Modification in Polymer-Surfactant Hybrid Systems
In polymer-surfactant hybrid systems, this compound can act as a significant viscosity modifier. The interaction between surfactants and polymers, such as polyacrylamide, in an aqueous solution can lead to complex rheological behaviors. karazin.ua These systems are of great interest in various industrial applications where precise control over fluid viscosity is required. The addition of a surfactant like this compound to a polymer solution can either increase or decrease the viscosity, depending on the concentrations, temperature, and shear conditions. sinofloc.com This is due to associative interactions between the polymer chains and surfactant micelles, leading to the formation of a transient network structure that alters the fluid's resistance to flow.
Rheometric Characterization of Mixtures
The rheological properties of polymer-surfactant systems are characterized using rheometers, which measure the relationship between stress, strain, and shear rate. Polymer solutions, such as those made with polyacrylamide, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. karazin.uasinofloc.com This means their viscosity decreases as the shear rate increases. karazin.ua
When this compound is introduced, the interactions can enhance this effect. At low shear rates, the formation of polymer-micelle networks can lead to a significant increase in viscosity compared to the polymer solution alone. As the shear rate increases, these networks are progressively broken down, causing a sharp decrease in viscosity. sinofloc.com A detailed rheological study of a similar compound, myristyl dimethylamine (B145610) oxide, showed that at low deformations, the surfactant solution behaves as a simple Maxwell material, but exhibits significant non-linear phenomena like shear-thinning at higher shear stresses. nih.gov
| Shear Rate (s⁻¹) | Viscosity (mPa·s) |
|---|---|
| 0.1 | 5500 |
| 1 | 3000 |
| 10 | 800 |
| 100 | 250 |
| 500 | 100 |
Nanostructural Transitions (e.g., Small-Angle X-ray Scattering)
Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate the nanostructural transitions that underpin the macroscopic rheological changes in polymer-surfactant systems. nih.govbohrium.com SAXS can probe structural features on a length scale of 1 to 100 nanometers, providing detailed information about the size, shape, and arrangement of surfactant micelles, polymer chains, and their aggregates in solution. nih.govresearchgate.net
In a hybrid system containing this compound and a polymer, SAXS can be used to monitor key structural changes. For example, it can detect the transition from individual surfactant micelles and polymer coils to the formation of a complex network where micelles act as physical cross-links between polymer chains. The SAXS scattering pattern would change significantly during this transition. Analysis of the scattering data can reveal the size and shape of the polymer-surfactant aggregates, the distance between them, and how these structures evolve with changes in concentration or temperature. nih.gov These nanostructural details are directly responsible for the observed changes in viscosity and other rheological properties, providing a fundamental understanding of the system's behavior. scienceopen.com
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Myristamidopropylamine oxide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves the reaction of myristic acid with 3-(dimethylamino)propylamine, followed by oxidation using hydrogen peroxide or ozone. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (MW: 356.58 g/mol) and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, particularly the N-oxide moiety .
Q. How does this compound interact with aqueous systems, and what methods quantify its critical micelle concentration (CMC)?
- Answer : Surface tension measurements using a tensiometer (e.g., Du Noüy ring method) or conductivity studies at varying concentrations can determine CMC. Dynamic light scattering (DLS) and fluorescence spectroscopy (using pyrene as a probe) are advanced techniques to study micelle formation and aggregation behavior .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under thermal or oxidative stress?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Fourier-transform infrared (FTIR) spectroscopy monitors oxidative degradation by tracking changes in N-O (950–980 cm⁻¹) and amide (1650 cm⁻¹) bonds. Accelerated stability studies under controlled humidity/temperature align with ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict this compound’s behavior in complex biological matrices?
- Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM model interactions with lipid bilayers or proteins. Density functional theory (DFT) calculations (e.g., Gaussian 16) predict electronic properties of the N-oxide group, which influence surfactant activity .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?
- Answer : Standardize cell culture conditions (e.g., HaCaT keratinocytes) and exposure times. Use multiple assays (MTT, LDH release, apoptosis markers) to cross-validate cytotoxicity. Meta-analysis of existing data should account for variables like impurity levels (>95% purity required) or solvent effects (e.g., DMSO vs. aqueous) .
Q. How does this compound modulate viscosity in polymer-surfactant hybrid systems, and what experimental designs optimize this property?
- Answer : Rheometry (rotational/oscillatory) quantifies viscosity changes in mixtures with polymers like polyquaternium-47. Design a factorial experiment varying surfactant concentration (0.1–5% w/w), pH (4–9), and ionic strength to identify synergistic effects. Small-angle X-ray scattering (SAXS) characterizes nanostructural transitions .
Q. What methodologies assess environmental impacts of this compound in wastewater treatment systems?
- Answer : Biodegradability tests (OECD 301F) measure microbial degradation rates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks residual concentrations in sludge or effluent. Ecotoxicity studies using Daphnia magna or algae model acute/chronic effects .
Data Presentation Guidelines
- Tables : Include CMC values under varying pH/temperature, cytotoxicity IC₅₀ values, and degradation half-lives.
- Spectra : Annotate NMR/FTIR peaks with chemical shifts and bond assignments.
- Statistical Analysis : Report mean ± SD with ANOVA for multi-condition experiments; use p-values <0.05 for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
